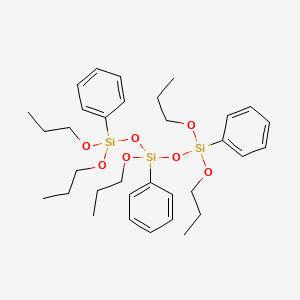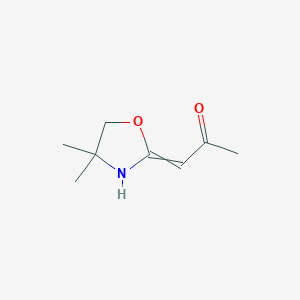
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is a chemical compound with a molecular formula of C16H14ClN3. It is a member of the benzodiazepine family, which is known for its psychoactive properties. This compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzotriazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine has been studied for various scientific research applications:
Wirkmechanismus
The mechanism of action of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Chlordiazepoxide: Used for its anxiolytic and muscle relaxant properties.
Uniqueness
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and interaction with the GABA receptor can result in different therapeutic effects and side effect profiles.
Eigenschaften
CAS-Nummer |
105448-14-4 |
|---|---|
Molekularformel |
C15H13ClN4 |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C15H13ClN4/c1-17-15-18-13-8-7-11(16)9-12(13)14(19-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
InChI-Schlüssel |
HYSSTQLUIMDROE-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



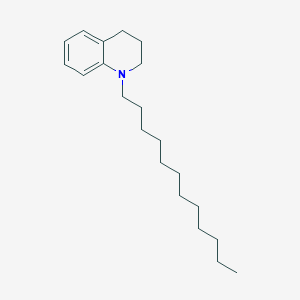


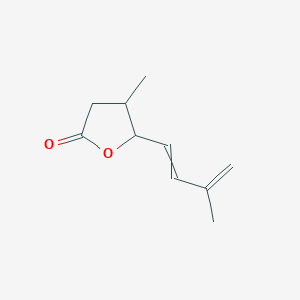
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
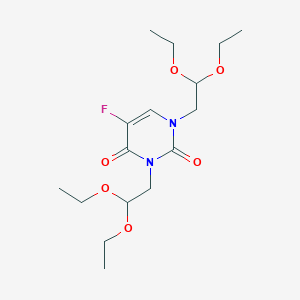

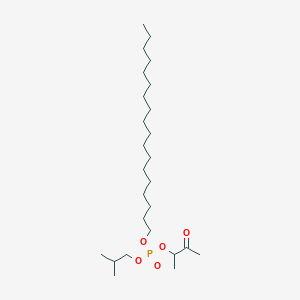
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
